4-[5-(2-FLUOROPHENOXY)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID
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Overview
Description
4-[5-(2-Fluorophenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid is a complex organic compound characterized by the presence of a fluorophenoxy group and a tetraazole ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Fluorophenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of the fluorophenoxy intermediate. The fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenoxy ring. The tetraazole ring is then formed through a cyclization reaction involving azide and nitrile precursors under acidic or basic conditions. Finally, the benzoic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction environment, as well as using catalysts to accelerate the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Fluorophenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
4-[5-(2-Fluorophenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[5-(2-Fluorophenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, while the tetraazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenoxy)benzoic acid: Similar in structure but lacks the tetraazole ring.
4-(4-Methylphenoxy)benzoic acid: Contains a methyl group instead of a fluorine atom.
4-(4-Methoxyphenoxy)benzoic acid: Contains a methoxy group instead of a fluorine atom.
Uniqueness
4-[5-(2-Fluorophenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid is unique due to the presence of both the fluorophenoxy group and the tetraazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[5-(2-fluorophenoxy)tetrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O3/c15-11-3-1-2-4-12(11)22-14-16-17-18-19(14)10-7-5-9(6-8-10)13(20)21/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBVKNVHTPAFKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NN=NN2C3=CC=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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